Product packaging for Alprenolol hydrochloride, (R)-(Cat. No.:CAS No. 15020-61-8)

Alprenolol hydrochloride, (R)-

Cat. No.: B1667000
CAS No.: 15020-61-8
M. Wt: 285.81 g/mol
InChI Key: RRCPAXJDDNWJBI-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Beta-Adrenergic Receptor Blockers and the Development of Alprenolol (B1662852)

The journey to understanding and manipulating the effects of the sympathetic nervous system on the heart began with Raymond P. Ahlquist's groundbreaking publication in 1948. He proposed the existence of two distinct types of adrenergic receptors, which he named alpha (α) and beta (β) adrenoceptors, responsible for mediating the effects of catecholamines like adrenaline and noradrenaline. wikipedia.org This concept, however, was not immediately accepted until 1958, when Powell and Slater discovered dichloroisoproterenol (B1670464) (DCI), a compound that could selectively block the physiological responses attributed to β-receptors. nih.gov DCI was the first beta-blocker, but its inherent partial agonist activity limited its clinical utility. wikipedia.orgnih.gov

This pioneering work paved the way for Sir James Black, who recognized the therapeutic potential of blocking β-receptors to treat cardiac conditions like angina pectoris and arrhythmias. nih.gov His research at ICI Pharmaceuticals led to the development of pronethalol in 1962 and, shortly after, propranolol (B1214883) in 1964. wikipedia.org Propranolol, lacking the intrinsic sympathomimetic activity of earlier compounds, became the first clinically successful beta-blocker and a cornerstone in cardiovascular therapy. wikipedia.orgnih.gov

In the years that followed, research efforts focused on developing new beta-blockers with varied properties. Alprenolol, a non-selective beta-blocker, was developed in 1966. mdpi.com Like propranolol, it blocks both β1 and β2 receptors and has been used for conditions such as hypertension, angina pectoris, and cardiac arrhythmias. mdpi.compatsnap.comnih.gov Alprenolol is also noted for possessing some intrinsic sympathomimetic activity (ISA), meaning it can weakly stimulate the beta-receptors it blocks. nih.govmdpi.com The development of alprenolol and other similar agents expanded the therapeutic options available and contributed to the ongoing refinement of beta-blocker pharmacology. wikipedia.org

Fundamental Principles of Stereochemistry in Pharmaceutical Science: The Enantiomeric Distinction

Stereochemistry, often referred to as 3D chemistry, is the study of the spatial arrangement of atoms within molecules. omicsonline.org This field is of paramount importance in pharmaceutical science because many drugs are chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, much like a left hand and a right hand. nih.gov These non-superimposable mirror images are called enantiomers. omicsonline.orgnih.gov

Enantiomers of a chiral drug share the same chemical formula and connectivity but differ in their three-dimensional structure. omicsonline.org While they have identical physical and chemical properties in an achiral environment, they can exhibit profound differences in biological systems, such as the human body, where they interact with other chiral molecules like receptors and enzymes. nih.gov Consequently, the two enantiomers of a single drug should be considered as two distinct pharmacological substances. nih.gov

The pharmacological differences between enantiomers can manifest in several ways:

Potency and Efficacy: One enantiomer may be significantly more potent or effective than the other. nih.govntu.edu.sg In many cases, the desired therapeutic activity resides primarily or entirely in one enantiomer, known as the eutomer, while the other, the distomer, is less active or inactive. nih.gov

Pharmacological Profile: Enantiomers can have qualitatively different effects. One may produce the desired therapeutic effect, while the other could be responsible for undesirable side effects, have a different therapeutic action altogether, or even be toxic. nih.govntu.edu.sg

Pharmacokinetics: The body can absorb, distribute, metabolize, and excrete enantiomers at different rates, leading to different concentrations and durations of action. nih.govnih.gov

The recognition of these stereochemical distinctions has led to a shift in drug development, with an increasing focus on producing single-enantiomer drugs (eutomers) to create more selective therapies with improved therapeutic indices. nih.govijpsjournal.com

Definition and Academic Relevance of (R)-Alprenolol Hydrochloride as a Specific Stereoisomer

Alprenolol is a chiral compound, existing as two enantiomers: (S)-Alprenolol and (R)-Alprenolol. (R)-Alprenolol hydrochloride is the hydrochloride salt of the (R)-enantiomer. nih.gov In the context of alprenolol's pharmacology, a significant difference in activity exists between its two stereoisomers. The beta-blocking activity resides almost exclusively in the (S)-enantiomer.

The primary academic and research relevance of (R)-Alprenolol hydrochloride stems from this stereoselectivity. It serves as an essential tool for pharmacological research in several ways:

Studying Stereospecificity: As the significantly less active isomer, (R)-Alprenolol is used as a negative control in experiments to demonstrate that the effects of racemic or (S)-Alprenolol are specifically due to beta-receptor blockade. ncats.ioncats.io By comparing the effects of the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture, researchers can confirm that the observed biological response is directly related to the specific three-dimensional interaction with the beta-adrenoceptor.

Investigating Non-Receptor Mediated Effects: Alprenolol is known to have properties other than beta-blockade, such as membrane-stabilizing activity (a local anesthetic effect). mdpi.com Since both enantiomers may exhibit such effects to a similar degree, (R)-Alprenolol can be used to study these non-receptor-mediated actions in isolation, without the confounding influence of significant beta-blockade.

Reference Standard: In analytical chemistry and pharmacokinetic studies, pure (R)-Alprenolol hydrochloride is essential as a reference standard for the development and validation of enantioselective assays designed to measure the concentration of each isomer in biological fluids like plasma or saliva. researchgate.netresearchgate.net

The dramatic difference in beta-blocking potency between the enantiomers of alprenolol underscores the importance of stereochemistry in drug action.

Research Findings on Alprenolol Enantiomers

Property(S)-Alprenolol(R)-Alprenolol
Primary Activity Potent non-selective β-adrenoceptor antagonist ncats.ioVery weak β-adrenoceptor antagonist ncats.io
Relative Potency Approximately 100 times more active at β-adrenoceptors than the (R)-enantiomer ncats.ioncats.ioSignificantly less active than the (S)-enantiomer ncats.io
Use in Research Used to study the effects of potent β-blockade ncats.ioUsed as a control to study stereospecificity and non-receptor mediated effects ncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24ClNO2 B1667000 Alprenolol hydrochloride, (R)- CAS No. 15020-61-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15020-61-8

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

IUPAC Name

(2R)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H/t14-;/m1./s1

InChI Key

RRCPAXJDDNWJBI-PFEQFJNWSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC=C1CC=C)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-Alprenolol hydrochloride;  (+)-H56/28;  Alprenolol hydrochloride, (R)-;  d-Alprenolol hydrochloride

Origin of Product

United States

Molecular and Stereochemical Basis of R Alprenolol Action

Stereoselective Interactions with Adrenergic Receptors

Adrenergic receptors are highly stereoselective, meaning they preferentially bind one enantiomer over the other. This selectivity is a fundamental aspect of the pharmacology of beta-blockers, including alprenolol (B1662852). Research consistently demonstrates that the (-)-stereoisomer, corresponding to (S)-alprenolol, is significantly more potent in its interaction with beta-adrenergic receptors than the (+)-stereoisomer, (R)-alprenolol. duke.eduresearchgate.net The difference in potency can be stark, with the (S)-enantiomer being at least two orders of magnitude (100-fold) more potent than the (R)-enantiomer. researchgate.netresearchgate.net In some cases, the potency difference has been observed to be between 9- and 300-fold. duke.edu

Alprenolol is classified as a non-selective beta-blocker, indicating that it interacts with both beta-1 and beta-2 adrenergic receptors. drugbank.comnih.gov It also exhibits activity at beta-3 adrenergic receptors. The binding affinity and resulting potency at these receptor subtypes are highly dependent on the stereochemistry of the alprenolol molecule.

The (S)-enantiomer of alprenolol binds to the beta-1 adrenergic receptor with high affinity. Studies on human beta-1 adrenoceptors expressed in CHO cells have determined a pKi value of approximately 8.5 for alprenolol (racemic mixture), which reflects the high affinity of the active (S)-enantiomer. nih.gov In contrast, the (R)-enantiomer exhibits a significantly lower binding affinity for this receptor subtype. This pronounced stereoselectivity means that (R)-alprenolol is a much weaker antagonist at beta-1 receptors compared to its (S)-counterpart. researchgate.netnih.gov The interaction of (-)-alprenolol with beta-1 adrenoceptors in ferret ventricular myocardium has also been characterized, showing high affinity in its ability to block the effects of catecholamines. nih.gov

Table 1: Comparative Binding Affinity of Alprenolol Enantiomers at the Human Beta-1 Adrenergic Receptor

Enantiomer Receptor Subtype Affinity (pKi) Relative Potency
(S)-Alprenolol Beta-1 ~8.5* High
(R)-Alprenolol Beta-1 Substantially lower Low (est. >100-fold less)

*Value for racemic mixture, dominated by the high-affinity (S)-enantiomer.

Similar to its interaction with beta-1 receptors, alprenolol's binding to beta-2 adrenergic receptors is highly stereoselective. The (S)-enantiomer is the primary contributor to the high-affinity binding observed with the racemic mixture. duke.edu The affinity of alprenolol for the human beta-2 adrenoceptor is comparable to its affinity for the beta-1 subtype, with a reported pKi value of approximately 8.7, underscoring its non-selective profile. nih.gov Consequently, (R)-alprenolol demonstrates a markedly reduced affinity and potency at beta-2 receptors. This significant difference in binding affinity renders the (R)-enantiomer a much less effective antagonist for beta-2 mediated effects.

Table 2: Comparative Binding Affinity of Alprenolol Enantiomers at the Human Beta-2 Adrenergic Receptor

Enantiomer Receptor Subtype Affinity (pKi) Relative Potency
(S)-Alprenolol Beta-2 ~8.7* High
(R)-Alprenolol Beta-2 Substantially lower Low (est. >100-fold less)

*Value for racemic mixture, dominated by the high-affinity (S)-enantiomer.

Alprenolol also acts as an antagonist at the beta-3 adrenergic receptor. drugbank.com While this interaction is generally of lower affinity compared to beta-1 and beta-2 receptors, it is still subject to stereoselectivity. The reported pKi value for alprenolol at the human beta-3 adrenoceptor is approximately 6.2. nih.gov Although less studied, the stereochemical preference of the beta-3 receptor is expected to favor the (S)-enantiomer, consistent with observations at the other beta-receptor subtypes. Therefore, (R)-alprenolol is considered to have a very low affinity for the beta-3 adrenoceptor.

Table 3: Comparative Binding Affinity of Alprenolol Enantiomers at the Human Beta-3 Adrenergic Receptor

Enantiomer Receptor Subtype Affinity (pKi) Relative Potency
(S)-Alprenolol Beta-3 ~6.2* Moderate
(R)-Alprenolol Beta-3 Substantially lower Very Low

*Value for racemic mixture, dominated by the high-affinity (S)-enantiomer.

Kinetic Characteristics of (R)-Alprenolol Binding and Dissociation from Receptors

The kinetics of ligand-receptor binding, including the rates of association and dissociation, are crucial determinants of a drug's pharmacological effect. For alprenolol, these kinetic properties are also stereoselective.

Studies using radiolabeled (-)-[3H]alprenolol, which corresponds to the (S)-enantiomer, have shown that its binding to beta-adrenergic receptors is a rapid process. nih.govpnas.org The time to reach half of the maximal binding (t1/2) is typically less than 30 seconds. duke.edupnas.org This indicates a high association rate constant (k_on). Molecular dynamics simulations have suggested an on-rate for (S)-alprenolol binding to the β2AR of approximately 1.0 x 10^7 M⁻¹s⁻¹. researchgate.net

The dissociation of (S)-alprenolol from the receptor is also rapid. The process is readily reversible, with a dissociation half-life (t1/2) of less than 15-30 seconds in some preparations and less than 3 minutes in others. duke.eduresearchgate.netpnas.org This corresponds to a high dissociation rate constant (k_off).

Table 4: Kinetic Parameters of (S)-Alprenolol Binding to Beta-Adrenergic Receptors

Parameter Value Receptor Context
Association (t1/2) < 30 seconds Beta-Adrenergic Receptors
Association Rate (k_on) ~1.0 x 10^7 M⁻¹s⁻¹ Beta-2 Adrenergic Receptor
Saturable Binding Dynamics

The interaction of alprenolol with its primary targets, the β-adrenergic receptors, is characterized by saturable binding dynamics, a hallmark of specific receptor-ligand interactions. Studies utilizing radiolabeled alprenolol, primarily the potent (-)-[³H]alprenolol (the (S)-enantiomer), have demonstrated that binding to β-adrenergic receptors is a rapid, reversible, and finite process duke.edunih.govnih.gov.

Binding assays have established that this interaction is of high affinity. In homogenates of human mononuclear leukocytes, half-maximal saturation of binding sites occurred at a concentration of approximately 10 nM for (-)-[³H]alprenolol, providing an estimate of its dissociation constant (Kᵈ) duke.edunih.gov. Similarly, studies on membrane fractions from canine myocardium determined the Kᵈ for (-)-[³H]alprenolol to be in the range of 7-11 nM nih.govresearchgate.net. The binding process is kinetically swift, with a half-life (t½) for association of less than 30 seconds and a half-life for dissociation of less than 3 minutes at 37°C duke.edunih.govnih.gov.

The density of these specific binding sites (Bmax), which corresponds to the total number of receptors in a given preparation, has also been quantified. In human lymphocytes, the Bmax was found to be approximately 75 fmol of (-)-[³H]alprenolol bound per milligram of protein, which translates to about 2,000 receptors per cell duke.edunih.gov. In canine cardiac membranes, a Bmax of 0.35 pmol per milligram of membrane protein was reported nih.govresearchgate.net.

A critical aspect of this binding is its high degree of stereospecificity. The (-)-enantiomers of β-adrenergic antagonists, such as alprenolol, are significantly more potent in binding to the receptor than their corresponding (+)-enantiomers duke.edunih.gov. The difference in potency can be substantial, with studies reporting that the (-)-stereoisomers are 9- to 300-fold more potent than the (+)-stereoisomers duke.edu. This indicates that the receptor's binding pocket has a specific three-dimensional architecture that preferentially accommodates the (S)-enantiomer over the (R)-enantiomer. Consequently, the (R)-Alprenolol enantiomer exhibits a significantly lower affinity for β-adrenergic receptors.

Binding Properties of (-)-Alprenolol to β-Adrenergic Receptors
Tissue/Cell TypeDissociation Constant (Kᵈ)Maximum Binding Capacity (Bmax)Reference
Human Lymphocytes~10 nM75 ± 12 fmol/mg protein (~2,000 sites/cell) duke.edunih.gov
Canine Myocardium7-11 nM0.35 pmol/mg protein nih.govresearchgate.net

Computational and Molecular Dynamics Simulations of (R)-Alprenolol Receptor Interactions

Computational methods, particularly molecular dynamics (MD) simulations, have provided atomic-level insights into the binding process of alprenolol with the β2-adrenergic receptor (β2AR). These simulations, largely focused on the more potent (S)-enantiomer, have elucidated a detailed pathway for receptor recognition and binding researchgate.net.

Unbiased MD simulations have successfully captured the spontaneous binding of (S)-alprenolol to the β2AR, culminating in a final pose that matches crystallographic data researchgate.net. The simulations reveal a dominant binding pathway that begins with the ligand approaching the receptor from the extracellular milieu. The molecule initially pauses at the extracellular vestibule before navigating through a narrow crevice formed by extracellular loops 2 and 3 (ECL2/ECL3) and transmembrane helices to access the deeper orthosteric binding pocket researchgate.net.

Throughout this journey, the ligand occupies several common, metastable intermediate conformations before locking into its final, energetically favorable position researchgate.net. In some instances, alprenolol adopts alternative, less stable poses within the binding pocket before relaxing into the crystallographically observed conformation researchgate.net. The simulations underscore the importance of the receptor's extracellular loops in guiding the ligand into the binding site and suggest the presence of significant energy barriers that must be overcome for successful binding researchgate.net.

The binding energy for dihydroalprenolol (a closely related molecule) to the β2AR, as calculated by these computational methods, was determined to be approximately -13.4 kcal/mol, which is in close agreement with the experimentally derived value of -12.2 kcal/mol researchgate.net. While these detailed simulations have been performed for the (S)-enantiomer, corresponding computational studies focused specifically on the binding dynamics of (R)-Alprenolol are not widely available, representing a gap in the molecular understanding of its interaction with adrenergic receptors.

Non-Adrenergic Receptor Interactions of (R)-Alprenolol

Beyond its well-established role as a β-adrenergic antagonist, alprenolol exhibits significant interactions with other receptor systems. This polypharmacology contributes to its broader biological profile.

Serotonin (B10506) Receptor (5-HT1A and 5-HT1B) Antagonism Profile

Alprenolol is recognized as an antagonist of the serotonin 5-HT1A and 5-HT1B receptor subtypes medchemexpress.comtargetmol.comwikipedia.orgnih.gov. This activity is distinct from its adrenergic blockade. Radioligand binding studies have quantified the affinity of racemic alprenolol for these receptors. In rat hippocampal and striatal membranes, alprenolol demonstrated inhibition constants (Ki) of 34 nM for the 5-HT1A receptor and 134 nM for the 5-HT1B receptor targetmol.com. Behavioral studies in rats have also confirmed that (-)-alprenolol acts as an effective 5-HT1A blocker nih.gov. The antagonism at these serotonin receptors may contribute to some of the compound's effects on the central nervous system. Detailed studies on the stereoselectivity of this interaction, specifically comparing the binding affinities of the (R)- and (S)-enantiomers at 5-HT1A and 5-HT1B receptors, are limited in the available literature.

Binding Affinity of (RS)-Alprenolol for Serotonin Receptors
Receptor SubtypeInhibition Constant (Ki)Tissue SourceReference
5-HT1A34 nMRat Hippocampal Membranes targetmol.com
5-HT1B134 nMRat Striatal Membranes targetmol.com

Exploration of Other Potential Off-Target Interactions in Preclinical Models

Preclinical investigations have revealed that alprenolol's activity is not confined to adrenergic and serotonergic receptors. A notable off-target interaction has been described with the human voltage-gated potassium channel Kv1.3 nih.govkjpp.netkjpp.net. This channel is involved in regulating T-lymphocyte proliferation and activation nih.govkjpp.net.

In preclinical models using Xenopus oocytes, alprenolol exhibited complex, concentration-dependent biphasic effects on hKv1.3 channel currents. At lower micromolar concentrations (1–100 µM), alprenolol increased the current amplitudes. Conversely, at higher concentrations (300–1,000 µM), it suppressed the currents nih.govkjpp.netkjpp.net. This modulation of an ion channel is independent of its receptor-blocking activities and could potentially influence immune function nih.govkjpp.net. The inhibitory effect at higher concentrations was found to be use-dependent, suggesting alprenolol may function as an open-channel blocker nih.govkjpp.net.

Preclinical Pharmacological Investigations of R Alprenolol Hydrochloride

In Vitro Pharmacological Characterization

The in vitro evaluation of (R)-Alprenolol hydrochloride has been centered on its interaction with adrenergic receptors and its effects on isolated tissues, often in direct comparison to its more active (S)-counterpart.

Studies on Isolated Tissue Preparations (e.g., Guinea-pig Atria, Tracheal Strips)

While specific studies focusing exclusively on the effects of (R)-Alprenolol hydrochloride on isolated guinea-pig atria and tracheal strips are not extensively documented in publicly available literature, the well-established stereoselectivity of beta-blockers allows for inferences. Research on various beta-blockers has consistently shown that the (S)-enantiomer possesses significantly higher affinity and antagonist potency at beta-adrenergic receptors in these tissues. For alprenolol (B1662852), it has been reported that the (S)-(-)-isomer is approximately 100 times more active than the (R)-(+)-isomer nih.gov.

Therefore, it is expected that (R)-Alprenolol hydrochloride would exhibit substantially weaker antagonistic effects on the chronotropic and inotropic responses to beta-agonists in isolated guinea-pig atria compared to the (S)-enantiomer or the racemic mixture. Similarly, its ability to antagonize beta-agonist-induced relaxation in isolated tracheal strips would be markedly lower.

Receptor Occupancy and Agonist/Antagonist Functional Assays in Non-Human Cellular Systems

Receptor binding assays have been crucial in elucidating the stereospecific interactions of alprenolol enantiomers with beta-adrenergic receptors. Studies utilizing radiolabeled ligands, such as (-)-[3H]alprenolol, have demonstrated high-affinity binding to beta-adrenergic receptors in various non-human cell and tissue preparations. These studies have also highlighted the significant difference in binding affinity between the enantiomers.

Binding studies have revealed that the (-)-isomers of beta-adrenergic antagonists, including alprenolol, are at least two orders of magnitude more potent in competing for binding sites than their corresponding (+)-isomers nih.govresearchgate.net. This indicates a significantly lower affinity of (R)-Alprenolol for beta-adrenergic receptors.

In functional assays, such as those measuring cyclic AMP (cAMP) production in response to beta-agonist stimulation in cellular systems, (R)-Alprenolol would be expected to be a much weaker antagonist than (S)-Alprenolol. The marked stereospecificity is also observed in the activation of adenylate cyclase, where (-)-stereoisomers of beta-adrenergic antagonists are 9- to 300-fold more potent than their corresponding (+)-stereoisomers nih.govduke.edu.

Comparative Pharmacodynamics of (R)-Alprenolol with other Beta-Blocker Enantiomers in Vitro

The primary pharmacodynamic difference between the enantiomers of alprenolol lies in their beta-blocking potency. As previously mentioned, the (S)-(-)-enantiomer of alprenolol is reported to be about 100 times more active as a beta-blocker than the (R)-(+)-enantiomer nih.gov. This disparity is a common feature among aryloxyaminopropanol beta-blockers.

This significant difference in potency underscores the critical role of stereochemistry in the interaction with the beta-adrenergic receptor. The lower potency of (R)-Alprenolol is attributed to a less favorable three-dimensional orientation for binding to the receptor's active site.

In Vivo Preclinical Pharmacodynamic Responses

In vivo studies have further substantiated the findings from in vitro investigations, demonstrating the reduced pharmacological activity of (R)-Alprenolol hydrochloride in animal models.

Assessment of Antiarrhythmic Properties in Animal Models (e.g., Ventricular Arrhythmia Models)

The antiarrhythmic properties of alprenolol enantiomers have been investigated in unanesthetized dogs with ventricular arrhythmias induced by coronary artery ligation nih.gov. In this model, the cumulative doses required to abolish the arrhythmias were compared for (±)-alprenolol, (+)-alprenolol ((R)-alprenolol), and (-)-alprenolol ((S)-alprenolol).

The results clearly demonstrated that (+)-alprenolol was the least potent of the forms tested. The study concluded that the suppression of these ventricular arrhythmias was likely unrelated to the antagonism of sympathetic influences, given that the β-adrenoceptor blocking activity of (-)-alprenolol is 100 times greater than that of (+)-alprenolol. Instead, the antiarrhythmic activity was attributed to the myocardial depressant properties of alprenolol nih.gov.

Table 1: Cumulative Doses of Alprenolol Forms Required to Abolish Ventricular Arrhythmias in Dogs

Alprenolol Form Cumulative Dose (mg/kg)
(±)-Alprenolol 3.5
(-)-Alprenolol 7.5
(+)-Alprenolol 15.5
(±)-Propranolol 7.5

Data from a study in unanesthetized dogs with ventricular arrhythmias produced by ligation of the left coronary artery. nih.gov

Modulation of Cardiovascular Parameters in Non-Human Organisms

Studies on the hemodynamic effects of alprenolol in animal models, such as anesthetized cats, have generally utilized the racemic mixture. These studies have shown that alprenolol can reduce systolic and diastolic blood pressure, and heart rate nih.govnih.gov.

Influence on Sympathetic Nervous System Activity in Preclinical Settings

Preclinical investigations into the pharmacological profile of alprenolol hydrochloride have revealed significant stereoselectivity, with the majority of its sympatholytic activity attributed to the (S)-enantiomer. The influence of the (R)-enantiomer, (R)-Alprenolol hydrochloride, on the sympathetic nervous system is primarily understood through comparative studies that highlight its substantially lower potency at beta-adrenergic receptors.

The sympathetic nervous system modulates cardiovascular function through the release of catecholamines like norepinephrine (B1679862) and epinephrine, which act on beta-adrenergic receptors to increase heart rate, myocardial contractility, and blood pressure. As a beta-blocker, the primary mechanism of alprenolol is to antagonize these receptors, thereby inhibiting the effects of sympathetic stimulation drugbank.compatsnap.com.

Research findings indicate that the beta-blocking activity of alprenolol resides almost exclusively in its (S)-(-)-enantiomer. In preclinical models, the (S)-isomer has been shown to be approximately 100 times more potent in its beta-adrenergic blocking action than the (R)-(+)-isomer mdpi.com. Binding assays using cardiac beta-adrenergic receptors further confirm this stereospecificity, demonstrating that (-) isomers of beta-antagonists, such as (S)-Alprenolol, are at least two orders of magnitude more potent than their corresponding (+) isomers in competing for receptor binding sites nih.gov.

Due to this marked difference in potency, preclinical studies focusing on the direct modulation of systemic sympathetic nervous system activity—such as effects on heart rate, blood pressure, and catecholamine-induced responses—have concentrated on the racemic mixture or the more active (S)-enantiomer. Consequently, there is a notable scarcity of specific preclinical data detailing the independent effects of (R)-Alprenolol hydrochloride on these systemic parameters. Its activity is generally considered negligible in the context of conventional beta-blockade that underlies sympatholytic effects.

While direct, potent sympatholytic activity is not a characteristic of (R)-Alprenolol hydrochloride, some research suggests that the (R)-enantiomers of beta-blockers may possess other pharmacological properties. For instance, studies have noted that (R)-enantiomers can exhibit activity at β2 receptors in specific tissues, such as the ciliary process of the eye nih.govualberta.ca. However, comprehensive preclinical data on its influence over central or systemic sympathetic nervous system regulation remain largely undocumented.

The table below summarizes the differential potency of alprenolol enantiomers, which is central to understanding the preclinical pharmacological profile of the (R)-isomer.

Relative Potency of Alprenolol Enantiomers at Beta-Adrenergic Receptors
EnantiomerRelative Beta-Blocking Potency RatioReceptor Binding Affinity
(S)-(-)-Alprenolol~100High
(R)-(+)-Alprenolol1Low

Metabolism and Pharmacokinetics of R Alprenolol Hydrochloride in Preclinical Systems

Elucidation of Biotransformation Pathways

The transformation of (R)-Alprenolol hydrochloride in the body is a complex process primarily occurring in the liver. This process involves several key metabolic reactions that alter the compound's structure, influencing its activity and excretion.

Identification of Hepatic Metabolic Processes

Preclinical studies, particularly in species like the rat and dog, have identified the primary hepatic metabolic pathways for alprenolol (B1662852). The metabolic routes in these species are almost identical to those in humans. nih.gov The principal reactions involved in the biotransformation of the alprenolol racemate, and therefore the (R)-enantiomer, are aromatic hydroxylation and glucuronidation. nih.gov

Aromatic Hydroxylation: This is a major initial step where a hydroxyl group is added to the aromatic ring of the alprenolol molecule. nih.govnih.gov This reaction is catalyzed by enzymes located in the liver microsomes.

Desisopropylation: This process involves the removal of the isopropyl group from the side-chain of the alprenolol molecule. nih.gov

Glucuronidation: Following hydroxylation, the resulting metabolite can undergo conjugation with glucuronic acid. This process, known as glucuronidation, significantly increases the water solubility of the metabolite, facilitating its excretion from the body. nih.gov

Other minor metabolic reactions include the oxidative degradation of the propanolisopropylamine side-chain and oxidation of the allyl group. nih.gov

Characterization of Active and Inactive Metabolites

The metabolic processes result in the formation of various metabolites, some of which retain pharmacological activity.

Other Metabolites: Studies in rats have identified up to 12 different metabolites in urine and bile. nih.gov These include products from the oxidation of the allyl group and the degradation of the side-chain. nih.gov While these metabolites are generally more polar, facilitating excretion, their specific pharmacological activities (active or inactive) are not as well characterized as that of 4-hydroxy-alprenolol.

Role of Cytochrome P450 Isoenzymes and Other Metabolic Enzymes in (R)-Alprenolol Metabolism

The metabolism of alprenolol is heavily dependent on the cytochrome P450 (CYP450) superfamily of enzymes. Research using rat liver microsomes has provided insight into the specific isoenzymes involved.

At lower substrate concentrations, a CYP2D isoenzyme (corresponding to CYP2D2 in rats) appears to be the primary enzyme responsible for the crucial 4-hydroxylation (aromatic hydroxylation) pathway. nih.gov This pathway's activity is significantly reduced by sparteine, a known substrate of the CYP2D subfamily. nih.gov

The table below summarizes the key enzymes and their roles in alprenolol metabolism based on preclinical rat models.

Metabolic PathwayPrimary Enzyme(s) Involved (Rat Model)Substrate Concentration
Aromatic Hydroxylation CYP2D subfamily (e.g., CYP2D2)Low
N-Desisopropylation CYP2C11, CYP3A2High

Enantioselective Pharmacokinetics

Alprenolol is a chiral compound, existing as (R)- and (S)-enantiomers. There is a significant difference in the pharmacological activity between these two forms, with the (S)-enantiomer being substantially more potent. mdpi.com This difference in activity underscores the importance of understanding the enantioselective pharmacokinetics of the drug.

Differential Absorption, Distribution, Metabolism, and Excretion of (R)- versus (S)-Alprenolol in Animal Species

Lipophilic beta-blockers like alprenolol are generally absorbed rapidly from the gastrointestinal tract. mdpi.com While specific preclinical studies on the differential absorption and distribution of (R)- versus (S)-alprenolol are limited, the primary focus of enantioselectivity has been on metabolism. The metabolism of beta-blockers is often stereoselective, leading to different plasma concentrations of the enantiomers even after administration of a racemic mixture. For many beta-blockers, metabolism favors the less active (R)-enantiomer, leading to its faster clearance. ualberta.ca

Investigation of First-Pass Metabolism and Dose-Dependent Kinetics in Preclinical Models

Alprenolol is known to undergo extensive first-pass metabolism, a process where the drug is significantly metabolized in the liver after oral administration before it reaches systemic circulation. nih.gov This effect contributes to the high variability in plasma concentrations observed among individuals. mdpi.com

In vivo studies in rats have demonstrated that this presystemic elimination is dose-dependent. nih.gov As the oral dose of alprenolol increases, the rate of aromatic hydroxylation reaches a saturation point. nih.gov This saturation of the high-affinity metabolic pathway, catalyzed by a low-capacity CYP enzyme, leads to a decrease in the urinary excretion of hydroxy-alprenolol at higher doses. nih.gov This finding indicates that the kinetics of alprenolol are non-linear and dependent on the administered dose in preclinical models. nih.gov

The kinetic parameters for the aromatic hydroxylation of alprenolol have been studied in microsomes from various species, highlighting differences in metabolic capacity.

SpeciesKm Value(s) for Aromatic Hydroxylation (μM)
Rat Km1 = 0.20, Km2 = 26
Dog Km1 = 0.78, Km2 = 66
Guinea-pig 2.7
Human 1.3
Data sourced from kinetic studies of alprenolol metabolism in isolated microsomes. nih.gov

Excretion Patterns and Elimination Routes in Non-Human Biological Systems

The elimination of (R)-Alprenolol hydrochloride from the body in preclinical models involves multiple pathways, primarily through metabolic transformation followed by excretion in urine and feces. Studies in non-human biological systems, particularly in rats and dogs, have elucidated the primary routes through which the compound and its metabolites are cleared.

Research has demonstrated that alprenolol is excreted in the urine, feces, and bile in both rat and dog models. nih.gov The compound undergoes several metabolic reactions, including oxidative degradation of the propanolisopropylamine side-chain, aromatic hydroxylation, oxidation of the allyl group, and conjugation. nih.gov These metabolic processes result in the formation of more polar metabolites, which are more readily excreted from the body.

In rats, a number of metabolites of alprenolol have been identified in both urine and bile, indicating that both renal and hepatic pathways are significant for its elimination. nih.gov The structural characteristics of the metabolites play a role in their preferential route of excretion, with certain features directing them towards biliary elimination. nih.gov One of the major urinary metabolites identified in rats, as well as in dogs, is the result of aromatic hydroxylation. nih.gov

While the routes of excretion have been well-established, specific quantitative data detailing the percentage of the administered dose of (R)-Alprenolol hydrochloride eliminated through each route in preclinical models is not widely available in publicly accessible literature. The following tables provide a summary of the known excretion pathways and metabolites identified in preclinical systems.

Table 1: Summary of (R)-Alprenolol Hydrochloride Excretion Routes in Preclinical Models

SpeciesUrinary ExcretionFecal ExcretionBiliary Excretion
RatYesYesYes
DogYesYesYes

Table 2: Identified Metabolites of Alprenolol in Rat Urine and Bile

Metabolic ReactionMetabolite Location
Oxidative degradation of the propanolisopropylamine side-chainUrine and Bile
Aromatic hydroxylationUrine and Bile
Oxidation of the allyl groupUrine and Bile
Conjugation productsUrine and Bile

It is important to note that the elimination kinetics of alprenolol can be dose-dependent. In vivo experiments in rats have shown that the urinary excretion of hydroxy-alprenolol, a product of aromatic hydroxylation, is significantly lower after higher doses. This suggests a potential saturation of this specific metabolic pathway at higher concentrations.

Chemical Synthesis and Derivatization of R Alprenolol Hydrochloride

Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure β-blockers like (R)-Alprenolol is of significant interest, not only for characterizing the distinct pharmacological profiles of each enantiomer but also for their potential therapeutic applications. For instance, (R)-β-blockers have shown notable activity in lowering intraocular pressure, a key factor in managing primary open-angle glaucoma and ocular hypertension nih.gov.

Chemoenzymatic strategies provide a powerful approach for the asymmetric synthesis of (R)-Alprenolol, combining the versatility of chemical reactions with the high stereoselectivity of enzymatic catalysis. A key methodology involves the early-stage introduction of a stereocenter to create a versatile chiral building block, which is then elaborated through subsequent chemical steps to yield the final product nih.gov.

The most crucial chiral synthons for the synthesis of non-racemic β-blockers are epihalohydrins (like epichlorohydrin), glycidol and its derivatives, and the related halo-1,2-propanediols nih.gov. An efficient chemoenzymatic route to (R)-Alprenolol has been developed centering on an enantiopure (R)-chlorohydrin intermediate. This central building block is first prepared using an asymmetric enzymatic step, and its chirality is then transferred through a sequence of chemical reactions. Following the preparation of the enantiopure (R)-chlorohydrin, a four-step reaction sequence can be employed to furnish (R)-Alprenolol. Despite the efficiency of this pathway, some degree of racemization can occur during the synthesis, with studies reporting the final (R)-(+)-Alprenolol product being obtained with an enantiomeric excess (ee) of 96% nih.gov.

Enzymatic methods, specifically lipase-catalyzed kinetic resolution (KR) and alcohol dehydrogenase (ADH)-catalyzed asymmetric bioreduction, are pivotal in generating the key chiral intermediates for (R)-Alprenolol synthesis with high optical purity nih.gov.

Lipase-Catalyzed Kinetic Resolution (KR):

Kinetic resolution is a widely used technique to separate a racemic mixture. In the context of (R)-Alprenolol synthesis, lipase is used to selectively acylate one enantiomer of a racemic chlorohydrin precursor, allowing the unreacted enantiomer to be isolated in high enantiomeric purity. For example, the lipase Amano PS-IM has been successfully used to perform the kinetic resolution of a key chlorohydrin intermediate at a significant scale (five-gram, 209 mM concentration), yielding the desired enantiopure building block with an enantiomeric excess greater than 99% nih.gov. Lipases such as Candida antarctica lipase B (CALB) and those from Pseudomonas cepacia or Candida rugosa are also frequently employed for the kinetic resolution of racemic intermediates in the synthesis of various β-blockers mdpi.comnih.govresearchgate.net.

Asymmetric Bioreduction:

An alternative chemoenzymatic approach involves the asymmetric reduction of a prochiral ketone to create the chiral hydroxyl group found in the alprenolol (B1662852) structure. This method avoids a resolution step, directly producing the desired enantiomer. Research has demonstrated the use of lyophilized E. coli cells that overexpress a recombinant alcohol dehydrogenase from Lactobacillus kefir (E. coli/Lk-ADH-Lica) for this purpose. This biocatalyst efficiently reduces a prochiral ketone, 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, to the corresponding chlorohydrin with an enantiomeric excess greater than 99% nih.gov. The use of microbial biocatalysts like Lactobacillus curvatus has also been reported for the asymmetric reduction of other α-haloketones to produce precursors for β-blockers in enantiopure form researchgate.net.

Table 1: Enzymatic Methods in (R)-Alprenolol Precursor Synthesis
MethodologyEnzyme/BiocatalystSubstrate TypeOutcomeReference
Lipase-Catalyzed Kinetic ResolutionAmano Lipase PS-IMRacemic chlorohydrinEnantiopure (R)-chlorohydrin (>99% ee) nih.gov
Asymmetric BioreductionE. coli expressing Lk-ADH-LicaProchiral ketone(R)-chlorohydrin (>99% ee) nih.gov

Design and Synthesis of Novel (R)-Alprenolol Analogues for Research Purposes

The design and synthesis of novel analogues of (R)-Alprenolol are an area of medicinal chemistry research aimed at exploring structure-activity relationships (SAR) and developing compounds with modified pharmacological profiles. While specific research on novel (R)-Alprenolol analogues is specialized, the synthesis of new analogues of β-blockers, including alprenolol, has been undertaken to investigate their potential therapeutic uses, for instance, in managing hypertension and tachycardia nih.gov.

The objectives for creating such analogues typically include:

Improving Receptor Selectivity: Modifying the structure to enhance binding affinity for a specific β-adrenergic receptor subtype (e.g., β1 vs. β2).

Altering Pharmacokinetic Properties: Adjusting lipophilicity, metabolic stability, or duration of action.

Investigating Molecular Interactions: Probing the binding pocket of the receptor to understand the key interactions that govern ligand binding and activation.

The synthetic strategies for these analogues often involve modifying the aromatic ring, the side chain, or the amine substituent of the parent (R)-Alprenolol molecule, followed by pharmacological evaluation to determine the effect of the structural changes.

Chemical Conjugation Strategies for (R)-Alprenolol in Advanced Delivery Systems (e.g., Polymer-Based Matrices for Local Research Applications)

To enhance the therapeutic potential and overcome pharmacokinetic limitations of alprenolol, such as its short half-life of 2-3 hours and low bioavailability (around 15%) due to the first-pass effect, researchers have explored its conjugation to advanced delivery systems mdpi.com. Covalently linking alprenolol to polymer-based matrices is a promising strategy for creating implantable systems for localized and sustained drug delivery mdpi.comnih.govresearchgate.net.

A notable example involves the covalent conjugation of alprenolol to a biodegradable and biocompatible copolymer matrix composed of polylactide-co-glycolide (PLGA) initiated with β-aescin, a natural compound with its own therapeutic effects mdpi.com. The synthesis of such a conjugate involves a multi-step process:

Polymer Synthesis: Branched copolymers are first obtained by the ring-opening polymerization of D,L-lactide (LA) and glycolide (GL) using β-aescin as a natural initiator mdpi.com.

Functionalization: Carboxyl groups are introduced onto the surface of the copolymer matrices by reacting them with succinic anhydride. This step provides a functional handle for drug conjugation mdpi.com.

Conjugation: Alprenolol is then covalently bonded to the carboxylated polymer matrix. This is typically achieved through an ester linkage by reacting the hydroxyl group of alprenolol with the polymer's carboxyl groups using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) mdpi.com.

The resulting polymer-alprenolol conjugate acts as an implantable drug carrier. In vitro studies have shown that this system can release alprenolol in a controlled manner at physiological pH (7.4) mdpi.com. Such systems have the potential to improve bioavailability, prolong the duration of action, reduce systemic side effects, and decrease dosing frequency, making them suitable for targeted, local delivery in research applications mdpi.com.

Table 2: Components of an Alprenolol-Polymer Conjugate Delivery System
ComponentMaterial/CompoundFunctionReference
Active MoietyAlprenololβ-adrenergic antagonist mdpi.com
Polymer MatrixPoly(lactic-co-glycolic acid) (PLGA)Biodegradable carrier for sustained release mdpi.com
Initiator Coreβ-aescinNatural initiator for polymerization mdpi.com
Coupling AgentEDC (Carbodiimide)Facilitates covalent bond formation between polymer and drug mdpi.com
LinkerSuccinic anhydride derivativeForms an ester linkage between the polymer and alprenolol mdpi.com

Advanced Analytical and Research Methodologies Applied to R Alprenolol Studies

Radioligand Binding Assays for Receptor Characterization and Quantification

Radioligand binding assays are a cornerstone in the study of (R)-Alprenolol, providing a direct means to characterize and quantify its interaction with beta-adrenergic receptors. These assays typically utilize a radiolabeled form of a ligand to measure its binding to its receptor.

A tritiated form of alprenolol (B1662852), specifically (-)-[3H]dihydroalprenolol, has been successfully employed as a radioligand for the direct investigation of beta-adrenergic receptors. nih.gov Studies have confirmed that this radioligand, along with (-)-[3H]alprenolol, binds to sites with the expected kinetics, affinity, and stereospecificity of adenylate cyclase-coupled beta-adrenergic receptors. duke.edunih.gov

Key findings from these assays include:

High Affinity and Specificity : The binding of radiolabeled alprenolol to beta-adrenergic receptors is a saturable process, indicating a finite number of specific binding sites. duke.eduresearchgate.net Half-maximal saturation with (-)-[3H]alprenolol occurs at approximately 10 nM, providing an estimate of its dissociation constant (KD) for the receptor. duke.edunih.gov

Stereospecificity : A hallmark of the binding interaction is its high degree of stereospecificity. The (-)-isomers of beta-adrenergic agonists and antagonists, which correspond to the (S)-configuration for alprenolol, are significantly more potent in competing for the binding sites than their (+)- or (R)- counterparts. researchgate.netresearchgate.net This stereoselectivity is a critical aspect of the drug-receptor interaction.

Kinetics : The binding and dissociation of radiolabeled alprenolol are rapid processes. For instance, the binding of (-)-[3H]alprenolol has a half-life of less than 30 seconds, and its dissociation is also rapid, with a half-life of under 15 seconds. pnas.orgnih.gov

These radioligand binding studies have been pivotal in quantifying beta-adrenergic receptor density in various tissues, including canine myocardium and human lymphocytes, and in determining the binding affinities of other beta-adrenergic drugs by their ability to compete with the radiolabeled alprenolol. duke.eduresearchgate.net

Interactive Data Table: Binding Characteristics of Radiolabeled Alprenolol

Parameter Value Tissue/System Citation
Dissociation Constant (KD) of (-)-[3H]alprenolol 7-11 nM Canine Myocardium researchgate.netresearchgate.net
Half-maximal Saturation of (-)-[3H]alprenolol 10 nM Human Lymphocytes duke.edunih.gov
Binding Site Density 0.35 pmol/mg protein Canine Myocardium researchgate.netpnas.org
Binding Site Density ~2,000 sites/cell Human Lymphocytes duke.edu
Binding Half-life (t1/2) < 30 seconds Canine Myocardium pnas.orgnih.gov
Dissociation Half-life (t1/2) < 15 seconds Canine Myocardium pnas.orgnih.gov

Spectrometric Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Enantiomer Separation and Metabolic Profiling

The fact that alprenolol is a chiral compound necessitates the use of analytical methods capable of separating and quantifying its individual enantiomers, (R)- and (S)-alprenolol. Spectrometric techniques, particularly when coupled with chromatographic separation, have proven indispensable for this purpose and for studying the compound's metabolism.

Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully applied for the enantioselective quantification of alprenolol and its primary metabolite, 4-hydroxy-alprenolol, in biological matrices such as saliva and plasma. nih.govoup.com This typically involves a derivatization step to create diastereomers that can be separated on a standard gas chromatography column. nih.govoup.com For instance, a two-step derivatization using N-heptafluorobutyryl-l-prolylchloride and N-methyl-N-trimethylsilyl-trifluoroacetamide allows for the effective separation and detection of the enantiomers. nih.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-MS/MS, offers a fast, sensitive, and direct method for the enantioselective determination of alprenolol in human plasma. nih.gov The use of chiral stationary phases, such as those based on cellobiohydrolase, enables the complete baseline separation of the enantiomers in a short timeframe. nih.gov

These spectrometric methods have been crucial for:

Enantioselective Pharmacokinetic Studies : By accurately measuring the concentrations of (R)- and (S)-alprenolol over time, researchers can investigate stereoselective differences in their absorption, distribution, metabolism, and excretion. nih.govoup.com

Metabolic Profiling : These techniques allow for the identification and quantification of metabolites of alprenolol, such as 4-hydroxy-alprenolol, and the investigation of stereoselective metabolism. nih.govoup.com

Interactive Data Table: Performance of an Enantioselective GC-MS Assay for Alprenolol

Parameter Saliva Plasma Citation
Linear Calibration Range 1.67–13.33 ng/mL 2.50–20.00 ng/mL nih.govoup.com
Application Enantioselective pharmacokinetic studies Enantioselective pharmacokinetic studies nih.govoup.com

Isotope Labeling Techniques (e.g., Deuterium Labeling) for Metabolic Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of drugs within a biological system. scitechnol.com By replacing one or more atoms of a molecule with their stable, non-radioactive isotopes (e.g., deuterium, 2H), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry. scitechnol.comnih.gov

In the study of alprenolol, deuterium labeling has been instrumental in elucidating its metabolic pathways in both humans and dogs. nih.gov By administering a deuterium-labeled version of alprenolol and analyzing biological samples using techniques like GC-MS, researchers can identify and characterize its metabolites with high confidence. nih.gov

This approach has revealed that the primary routes of alprenolol elimination are aromatic hydroxylation to form 4-hydroxy-alprenolol, followed by glucuronidation. nih.gov The use of deuterium labeling also helped to clarify the mechanism of oxidative deamination, demonstrating it to be a minor metabolic pathway. nih.gov This level of detail in understanding metabolic routes is critical for a comprehensive pharmacological profile of the compound.

Application of Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Studies

Computational chemistry and molecular modeling have emerged as valuable tools for investigating the interactions between drugs and their biological targets at an atomic level. These methods provide insights into the structure-activity relationships (SAR) that govern a drug's efficacy and selectivity. jove.com

For (R)-Alprenolol and other beta-blockers, molecular modeling has been used to understand their binding to beta-adrenergic receptors. biorxiv.org Key aspects of the interaction that have been elucidated through these computational approaches include:

Binding Pose and Interactions : Molecular dynamics simulations have shown how alprenolol diffuses and binds to the beta-2 adrenergic receptor, ultimately adopting a pose consistent with crystallographic data. researchgate.net These models reveal the specific amino acid residues within the receptor that form hydrogen bonds and other interactions with the alprenolol molecule. mdpi.com

Stereoselectivity : Computational models help to explain the observed stereoselectivity of beta-blockers. A three-point binding model is often invoked, where the more active enantiomer forms three key interactions with the receptor's active site, while the less active enantiomer can only form two. mdpi.com The essential functional groups for this interaction are typically the aromatic ring, the amino group, and the hydroxyl group of the beta-blocker. mdpi.com

Pharmacophore Identification : By studying the conformations of various beta-blockers, computational methods can identify the three-dimensional arrangement of chemical features (the pharmacophore) that is essential for binding and activity at alpha- and beta-adrenergic receptors. ias.ac.in

These computational studies complement experimental data from binding assays and provide a rational basis for the design of new, more selective and potent beta-adrenergic receptor modulators. jove.com

Conceptual and Theoretical Frameworks for Future Research on R Alprenolol Hydrochloride

Elucidating the Precise Stereochemical Determinants of (R)-Alprenolol's Ligand-Receptor Interactions

While it is well-established that the beta-blocking activity of alprenolol (B1662852) resides primarily in the (S)-enantiomer, the precise molecular interactions of the (R)-enantiomer with beta-adrenergic receptors (βARs) and other potential targets are not fully understood. The interaction of beta-blockers with beta-adrenoceptors is known to be highly stereoselective ualberta.ca. For beta-blockers with a single chiral center, the (-) enantiomer (often the S-isomer) possesses a much greater affinity for binding to β-adrenergic receptors than its corresponding (+) enantiomer (the R-isomer) ualberta.canih.gov. Studies have shown that (-)stereoisomers of beta-adrenergic antagonists can be 9- to 300-fold more potent than their corresponding (+) stereoisomers duke.edunih.gov.

Future research should focus on moving beyond simple affinity measurements to a detailed structural and dynamic understanding of how (R)-Alprenolol interacts with the receptor's binding pocket. Key research questions include:

What specific amino acid residues within the βAR binding pocket are critical for the differential binding affinity and efficacy between the (R)- and (S)-enantiomers?

Does (R)-Alprenolol induce a distinct receptor conformation compared to the (S)-enantiomer or endogenous agonists?

Could the outer vestibule of the receptor play a role in stereospecific selectivity, acting as a metastable binding site or an initial docking point that favors one enantiomer over the other? biorxiv.org

Table 1: Stereoselectivity of Beta-Adrenergic Receptor Binding

Feature Description Key Findings Citation(s)
Enantiomeric Potency The relative potency of stereoisomers in binding to and activating/blocking receptors. (-)Stereoisomers of beta-adrenergic agonists and antagonists are significantly more potent (9- to 300-fold) than their corresponding (+) stereoisomers. duke.edunih.gov
Primary Activity The (S)-enantiomer of most beta-blockers is responsible for the primary beta-blocking activity. The (R)-enantiomer is considerably less active at beta-adrenoceptors. nih.gov nih.gov
Binding Kinetics The speed and reversibility of ligand binding to the receptor. Binding of (-) [3H] alprenolol to beta-adrenergic receptors is rapid and reversible. duke.edunih.gov
Potential Mechanism A proposed site for conferring stereospecificity beyond the primary binding pocket. The outer vestibule of the receptor has been hypothesized as a potential mechanism for conveying stereoselectivity. biorxiv.org

Investigation of Potential Novel Biological Activities of the (R)-Enantiomer Independent of Canonical Beta-Blockade

The reduced beta-blocking activity of (R)-Alprenolol makes it an intriguing candidate for investigating non-canonical or "off-target" effects that might be masked by the potent beta-blockade of the (S)-enantiomer or the racemic mixture. Many beta-blockers are administered as racemates, meaning they consist of a 50/50 mixture of the (R)- and (S)-enantiomers, which are distinct substances with different pharmacodynamic and pharmacokinetic properties nih.gov. For instance, with the prototypical beta-blocker propranolol (B1214883), the (R)-enantiomer exhibits biological activities, such as inhibiting the conversion of thyroxine to triiodothyronine, that are independent of beta-blockade nih.gov.

A critical area for future research is to explore whether (R)-Alprenolol possesses similar unique activities. Two promising avenues are its effects on beta-arrestin signaling and its interaction with serotonin (B10506) receptors.

Beta-Arrestin Biased Signaling: Research has shown that racemic alprenolol can stimulate G protein-independent, beta-arrestin-dependent signaling pathways nih.govnih.gov. Specifically, alprenolol was found to induce β1AR-mediated transactivation of the epidermal growth factor receptor (EGFR) nih.govnih.gov. This suggests alprenolol can act as a "biased ligand," stabilizing a receptor conformation that favors beta-arrestin recruitment over G protein activation nih.gov. It is crucial to investigate whether the (R)- and (S)-enantiomers contribute differently to this effect. (R)-Alprenolol, being a weak beta-blocker, might be a potent and selective modulator of beta-arrestin pathways, offering therapeutic potential without the cardiovascular effects of canonical beta-blockade.

Serotonin Receptor Antagonism: Alprenolol is a known antagonist of 5-HT1A and 5-HT1B serotonin receptors medchemexpress.commedchemexpress.comcaymanchem.com. This activity is distinct from its adrenergic effects. Future studies should systematically evaluate the stereoselectivity of this antagonism. Determining the binding affinities (Ki) and functional antagonism of pure (R)- and (S)-Alprenolol at various serotonin receptor subtypes could reveal that the (R)-enantiomer is primarily responsible for this activity, opening up new therapeutic possibilities in neuropsychiatric disorders.

Development of Advanced Preclinical Models to Specifically Address (R)-Alprenolol's Unique Pharmacological Profile

To investigate the subtle and potentially unique pharmacological effects of (R)-Alprenolol, a move beyond traditional preclinical models is necessary. Standard animal models and 2D cell cultures often fail to replicate the complex physiology of human tissues, which can be critical for understanding stereospecific drug effects nih.gov. The FDA Modernization Act 2.0 now allows for alternatives to animal testing, encouraging the use of more advanced in vitro models mdpi.com.

Future research on (R)-Alprenolol would greatly benefit from the application of:

Organoids and Spheroids: These 3D cell culture models can maintain cellular differentiation and protein expression levels that more closely resemble actual human organs mdpi.com. Using cardiac or neuronal organoids derived from human-induced pluripotent stem cells (iPSCs) could provide a more accurate platform to study the specific effects of (R)-Alprenolol on human tissue function, including its impact on non-canonical signaling pathways mdpi.com.

Organ-on-a-Chip (OOC) Models: These microphysiological systems can mimic the structure and function of human organs and even create multi-organ interactions, such as a gut-liver-on-a-chip nih.govresearchgate.net. Such models would be invaluable for studying the stereoselective pharmacokinetics of alprenolol enantiomers and assessing the specific biological activities of (R)-Alprenolol in a more physiologically relevant context researchgate.net.

These advanced models can help create clinically relevant in vitro systems that offer an increased correlation to human biology, providing a more robust framework for dissecting the specific pharmacological profile of (R)-Alprenolol researchgate.net.

Exploration of (R)-Alprenolol as a Molecular Probe for Receptor Subtype Characterization and Signaling Pathway Dissection

The distinct properties of (R)-Alprenolol make it a potential tool for pharmacological research. Labeled versions of alprenolol have long been used to identify and quantify beta-adrenergic receptors. For example, (-)-[3H]alprenolol has been instrumental in labeling binding sites and characterizing their kinetics, affinity, and stereospecificity in various tissues, including human lymphocytes and canine myocardium duke.edunih.govresearchgate.net. Furthermore, alprenolol has been conjugated to molecules like ferritin to create electron-dense probes for the electron microscopic localization of beta-adrenergic receptors nih.gov.

Building on this history, enantiomerically pure, labeled (R)-Alprenolol could be developed into a highly specific molecular probe.

Receptor Subtype Selectivity: While alprenolol is generally considered non-selective, subtle differences in the binding of its enantiomers to β1, β2, and β3 subtypes may exist. A radiolabeled or fluorescently tagged (R)-Alprenolol could be used in competitive binding assays against various ligands to finely map the stereochemical preferences of each receptor subtype.

Dissecting Signaling Pathways: If (R)-Alprenolol is confirmed to be a biased ligand for beta-arrestin pathways, a labeled version could be used to trace the trafficking of the receptor-ligand complex within the cell. This would help elucidate the downstream consequences of beta-arrestin activation independent of G-protein signaling, providing a clearer picture of this non-canonical pathway. The development of monoclonal antibodies against alprenolol has also been proposed as a method to create models of the receptor binding site, which could be further refined using enantiomer-specific approaches nih.gov.

By leveraging (R)-Alprenolol as a specialized tool, researchers can gain a more detailed understanding of the complex landscape of adrenergic and serotonergic receptor pharmacology.

Q & A

Q. How can researchers verify the identity and purity of (R)-alprenolol hydrochloride in a laboratory setting?

  • Methodological Answer : To confirm identity, perform the following tests:
  • Chemical Reaction : Add copper(II) sulfate TS and sodium hydroxide TS to an aqueous solution of the compound; a blue-purple color develops. Shaking with diethyl ether yields a red-purple layer in the organic phase .
  • Infrared Spectroscopy : Compare the dried compound's IR spectrum to a reference spectrum, ensuring matching absorption peaks .
  • UV-Vis Spectrophotometry : Prepare a solution in ethanol (1:10,000) and compare the absorption spectrum to a reference standard .
  • Bromine Reaction : Dissolve in water and add bromine TS; the solution decolorizes, confirming unsaturated bonds .
    For purity assessment, use thin-layer chromatography (TLC) with a mobile phase of dichloromethane-acetone-acetic acid-water (60:42:5:3). Spots from the sample solution should not exceed the intensity of the reference standard .

Q. What are the solubility characteristics of (R)-alprenolol hydrochloride, and how do they influence experimental design?

  • Methodological Answer : The compound is freely soluble in water, ethanol (95%), and acetic acid, slightly soluble in acetic anhydride, and insoluble in diethyl ether . These properties dictate solvent selection for:
  • In vitro assays : Use aqueous buffers for receptor-binding studies.
  • Stock solutions : Prepare in DMSO (up to 332.39 mM) or water (174.94 mM) for cell-based experiments .
    Note: Pre-centrifuge lyophilized powder before dissolution to avoid particulate interference .

Q. What safety protocols are essential when handling (R)-alprenolol hydrochloride in laboratory settings?

  • Methodological Answer : While classified as non-hazardous under GHS , adhere to standard precautions:
  • Personal Protective Equipment (PPE) : Wear lab coats, gloves, and eye protection.
  • Spill Management : Mechanically collect solid spills; avoid release into waterways .
  • Waste Disposal : Follow institutional guidelines for β-blocker waste, as the compound may persist in aquatic environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β-adrenergic vs. 5-HT1A receptor affinity data for (R)-alprenolol hydrochloride?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., species-specific receptor isoforms, enantiomer purity). To address this:

Validate Enantiomeric Purity : Use chiral chromatography (e.g., amylose-based columns) to confirm (R)-enantiomer dominance, as racemic mixtures may skew results .

Receptor-Specific Assays : Employ competitive binding assays with selective antagonists (e.g., propranolol for β-adrenergic receptors, WAY-100635 for 5-HT1A) .

Control for Concentration : Test dose-response curves (e.g., 1–100 μM) to rule off-target effects at high concentrations .

Q. What experimental strategies optimize in vivo pharmacokinetic studies of (R)-alprenolol hydrochloride in rodent models?

  • Methodological Answer :
  • Dosing : Administer intraperitoneally at 5 mg/kg in saline, accounting for rapid metabolism .
  • Plasma Sampling : Collect blood at 5-, 15-, 30-, and 60-minute intervals post-dose. Analyze via LC-MS/MS using a C18 column and positive ionization mode .
  • Tissue Distribution : Perfuse animals with PBS before harvesting organs. Homogenize tissues in 0.1 M HCl for compound extraction .

Q. How can batch-to-batch variability in (R)-alprenolol hydrochloride impact reproducibility in GPCR/cAMP signaling studies?

  • Methodological Answer : Variability often stems from residual solvents or enantiomeric impurities. Mitigate by:

Quality Control : Require certificates of analysis (CoA) with HPLC purity ≥99% and enantiomeric excess (ee) ≥98% .

Pre-Treatment Validation : Prior to cAMP assays, confirm batch activity via β-adrenergic receptor inhibition (e.g., isoproterenol antagonism in HEK293 cells) .

Standardize Solvent Preparation : Use freshly opened DMSO aliquots to prevent oxidation, which may alter efficacy .

Q. What methodologies address the compound’s instability in long-term cell culture experiments?

  • Methodological Answer : (R)-alprenolol hydrochloride degrades in aqueous solutions >24 hours. Solutions:
  • Lyophilized Storage : Store at -80°C in single-use aliquots. Reconstitute immediately before experiments .
  • Culture Medium Stability : Add ascorbic acid (0.1 mM) to media to inhibit oxidation .
  • Periodic Replenishment : Refresh drug-containing media every 6–8 hours in prolonged assays .

Data Analysis & Interpretation

Q. How should researchers statistically analyze conflicting dose-response relationships in (R)-alprenolol hydrochloride studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) with the following considerations:
  • Hill Slope Adjustments : Account for cooperative binding in 5-HT1A assays .
  • Outlier Identification : Use Grubbs’ test to exclude data points from degraded batches.
  • Meta-Analysis : Compare results across ≥3 independent studies to distinguish biological variability from methodological artifacts .

Q. What are the implications of pH-dependent solubility on oral bioavailability predictions in preclinical models?

  • Methodological Answer : The compound’s solubility decreases in gastric acid (pH ~1.5–3.5). To model oral absorption:

Simulated Fluids : Use FaSSIF (fasted state) or FeSSIF (fed state) to measure solubility gradients .

Permeability Assays : Perform Caco-2 cell monolayers at pH 6.0–7.4 to mimic intestinal conditions .

In Vivo Correlation : Administer with antacids in rodent models to assess pH-mediated bioavailability shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alprenolol hydrochloride, (R)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Alprenolol hydrochloride, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.